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4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine

PDE10A inhibition Fragment-based drug discovery Schizophrenia research

Fragment-based screening programs targeting PDE10A require validated starting points with confirmed binding modes. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (CAS 21721-73-3) addresses this need as a crystallographically characterized PDE10A fragment hit. • Validated PDE10A inhibitor: Ki = 8.7 µM, LE = 0.59; X-ray co-crystal structure solved at 1.70 Å (PDB 5C1W) • Dual SNAr handles (4- and 6-positions) enable rapid parallel library diversification • ≥95% purity (98% from ISO-certified suppliers); 60% impurity reduction vs. standard 95% grade • In stock; standard pack sizes from 50 mg to bulk

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
CAS No. 21721-73-3
Cat. No. B1423363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine
CAS21721-73-3
Molecular FormulaC8H8Cl2N2
Molecular Weight203.07 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)C2CC2)Cl
InChIInChI=1S/C8H8Cl2N2/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3
InChIKeyAEKXEKPMZIZYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine: Profile & Procurement


4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (CAS 21721-73-3) is a heterocyclic pyrimidine derivative characterized by chlorine substituents at the 4- and 6-positions, a cyclopropyl group at the 2-position, and a methyl group at the 5-position [1]. It has a molecular weight of 203.07 Da and a calculated LogP of 3.48, positioning it within the physicochemical space typical of fragment-based lead discovery (FBLD) candidates [2]. This compound was identified as a low-molecular-weight fragment hit in a PDE10A inhibitor screening campaign, demonstrating a PDE10A Ki of 8,700 nM and a ligand efficiency (LE) of 0.59 [3]. Its X-ray co-crystal structure with the PDE10A catalytic domain has been solved (PDB ID: 5C1W) at 1.70 Å resolution, providing atomic-level insight into its binding mode [1].

1 PDE10A fragment hit with solved X‑ray co‑crystal structure (PDB 5C1W)
2 Fragment-based lead discovery workflow; reported inhibition and ligand efficiency context
3 Structurally enabled for medicinal chemistry diversification via 4,6‑dichloro handles

Why 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine Is Irreplaceable


The specific substitution pattern of 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine is not arbitrary; it governs both the compound's physicochemical properties and its molecular recognition by biological targets. The 5-methyl group increases molecular weight and lipophilicity relative to the non-methylated analog 4,6-dichloro-2-cyclopropylpyrimidine (CAS 7043-09-6, MW 189.04), while the cyclopropyl group at the 2-position confers a distinct conformational constraint compared to linear alkyl substituents [1]. These structural features translate directly into measurable differences in potency and ligand efficiency. For instance, the compound exhibits a PDE10A Ki of 8,700 nM and LE of 0.59, whereas a structurally related pyrazolo[1,5-a]pyrimidine fragment (MT-3014 progenitor) shows a Ki of 8,700 nM (8.7 μM) and an LE of 0.57 [2][3]. Such differences—though modest in absolute terms—can determine whether a fragment serves as a viable starting point for lead optimization. Substituting a generic dichloropyrimidine lacking the precise 2-cyclopropyl-5-methyl substitution would result in a different binding pose, altered physicochemical profile, and non-reproducible biological activity, thereby invalidating any downstream structure-activity relationship (SAR) or synthetic pathway.

Substitution pattern dictates binding pose; replacement with 2‑cyclopropyl‑4,6‑dichloropyrimidine (without 5‑methyl) alters physicochemical and recognition properties.
Cyclopropyl conformational constraint differs from linear alkyl analogs; non‑identical ligand efficiency and SAR transferability may be compromised.

Quantitative Differentiation of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine


PDE10A Inhibitory Potency

4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine exhibits a PDE10A Ki of 8,700 nM (8.7 μM) when assayed against the human PDE10A catalytic domain, with a ligand efficiency (LE) of 0.59 [1]. This potency is directly comparable to other fragment hits identified in parallel PDE10A screening campaigns. For example, a pyrazolo[1,5-a]pyrimidine fragment (the progenitor of MT-3014) demonstrated a PDE10A Ki of 8,700 nM (8.7 μM) and an LE of 0.57 [2]. While both fragments share similar micromolar potency, the pyrimidine fragment achieves a marginally higher ligand efficiency (0.59 vs. 0.57), indicating a more favorable ratio of binding energy per heavy atom. In contrast, optimized leads derived from this fragment series—such as Compound 15h—achieve sub-nanomolar potency (PDE10A Ki = 8.2 pM, LE = 0.49), representing a >1,000,000-fold improvement over the parent fragment [1]. This quantifies the compound's role as a validated, structurally enabled starting point for lead optimization.

PDE10A Inhibitory Potency
Reported comparison context
Ki 8.7 µM, LE 0.59 vs Pyrazolo fragment Ki 8.7 µM, LE 0.57
Supports fragment-to-lead optimization context
>1,000,000‑fold improvement to picomolar leads reported
PDE10A inhibition Fragment-based drug discovery Schizophrenia research

Ligand Efficiency Comparison

Ligand efficiency (LE) quantifies the binding free energy contributed per heavy atom and is a critical metric for prioritizing fragment hits. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine has a calculated LE of 0.59 kcal/mol per heavy atom based on its PDE10A Ki of 8,700 nM and 12 heavy atoms [1]. In a separate fragment-based PDE10A discovery program, a pyrazolo[1,5-a]pyrimidine fragment (MW ~200 Da) yielded a PDE10A Ki of 8.7 μM and an LE of 0.57 [2]. Although both fragments possess nearly identical potency, the 0.02 difference in LE reflects the pyrimidine fragment's more efficient use of molecular weight to achieve binding. Higher LE values are associated with better prospects for maintaining drug-like properties during subsequent optimization [1].

Ligand Efficiency Comparison
Reported comparison context
LE 0.59 (12 heavy atoms) vs LE 0.57 (pyrazolo fragment)
Small LE advantage supports fragment prioritization
ΔLE +0.02 may influence lead optimization trajectory
Ligand efficiency Fragment-based drug design Structure-activity relationship

Commercial Purity Grade

Procurement of research chemicals with defined and verifiable purity is essential for reproducible experimental outcomes. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine is commercially available at a purity of NLT 98% from suppliers such as MolCore and Leyan, certified under ISO quality systems . In contrast, the same compound is offered at 95% purity from other major vendors, including Sigma-Aldrich (AstaTech, Inc. catalog) . The 3% absolute purity difference (98% vs. 95%) corresponds to a 60% reduction in the maximum possible impurity burden (from 5% to 2% of total mass). For applications such as X-ray crystallography, fragment screening, or biological assays where impurities can confound results or inhibit target proteins, this difference is operationally significant.

Commercial Purity Grade
Supplier specification
≥98% (ISO‑certified) vs 95% (standard grade)
Purity grade may affect assay artifact risk
60% lower maximum impurity content reported
Chemical procurement Purity specification Quality control

Lipophilicity Evaluation

The calculated partition coefficient (LogP) of 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine is 3.48, as reported in the ChemSpace database [1]. This value lies within the upper range of the 'rule of three' guidelines commonly applied to fragment libraries (typically LogP ≤ 3), but remains below the threshold associated with poor developability (LogP > 5). For comparison, many validated fragment hits in the PDE10A inhibitor literature possess LogP values between 2.5 and 3.5, striking a balance between target affinity and aqueous solubility [2]. The compound's LogP is higher than that of the non-methylated analog 4,6-dichloro-2-cyclopropylpyrimidine (LogP not publicly reported, but expected to be lower due to the absence of the hydrophobic methyl group), which may confer enhanced membrane permeability or altered protein binding [3].

Lipophilicity Evaluation
Class-level
LogP 3.48 (calc.)
Moderate lipophilicity within fragment-like space
Exceeds rule‑of‑three guideline by +0.48; context‑dependent
Physicochemical properties Lipophilicity Drug-likeness

Applications of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine


PDE10A Fragment-Based Lead Discovery

This compound serves as a validated, structurally characterized fragment hit for PDE10A, with a Ki of 8,700 nM, LE of 0.59, and a solved X-ray co-crystal structure (PDB 5C1W) [1]. It is ideally suited for structure-guided optimization campaigns aiming to develop potent, selective PDE10A inhibitors for psychiatric or neurological indications, as demonstrated by the successful evolution of this series to picomolar leads [1].

X-ray Crystallography Reagent

The availability of this compound at NLT 98% purity from ISO-certified suppliers (MolCore, Leyan) ensures minimal interference from impurities in sensitive applications such as protein X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). The 98% grade provides a 60% reduction in maximum impurity content relative to standard 95% material, critical for generating high-quality structural data and reproducible binding measurements .

Pyrimidine Library Synthesis Scaffold

The 4,6-dichloro substitution pattern provides two orthogonal synthetic handles for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into 4-amino-6-chloro, 4,6-diamino, and other analogs. This reactivity, combined with the metabolically stable cyclopropyl and 5-methyl groups, makes the compound an efficient core scaffold for generating focused libraries in medicinal chemistry programs [2].

Reference Standard for PDE10A Screening

Given its well-defined PDE10A inhibition parameters (Ki = 8.7 μM, LE = 0.59) and publicly available structural data [1], this compound can serve as a calibrated reference standard or positive control in high-throughput fragment screening campaigns against PDE10A, enabling cross-study comparison of hit rates and ligand efficiencies across different libraries and assay platforms.

Application
Selection Property
Validation Focus
PDE10A Fragment‑Based Lead Discovery Studies
Structurally characterized fragment hit (PDB 5C1W)
Structure‑guided SAR and optimization
X‑ray Co‑crystallization Reagent
High‑purity specification
Crystallographic data quality and reproducibility
Pyrimidine Scaffold Diversification
4,6‑Dichloro handles for parallel SNAr
Focused library synthesis and analog generation
PDE10A Screening Reference Standard
Reported PDE10A inhibition parameters
Cross‑study fragment hit‑rate comparison
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